Cas no 769066-85-5 (2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one)
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one
- 769066-85-5
- EN300-1813799
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- Inchi: 1S/C12H17NO4/c1-13-7-9(14)12-10(16-3)5-8(15-2)6-11(12)17-4/h5-6,13H,7H2,1-4H3
- InChI Key: LMXCKHRYLPBNBI-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1C(CNC)=O)OC)OC
Computed Properties
- Exact Mass: 239.11575802g/mol
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.8Ų
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813799-0.05g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-0.1g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-0.25g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-0.5g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-1.0g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1813799-2.5g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-5.0g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1813799-10.0g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1813799-1g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1813799-5g |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one |
769066-85-5 | 5g |
$2235.0 | 2023-09-19 |
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one
Introduction to 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one (CAS No. 769066-85-5)
2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 769066-85-5, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, featuring a complex aromatic structure and an amine substituent, has garnered attention due to its potential applications in medicinal chemistry and the development of novel bioactive agents. The presence of multiple methoxy groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in synthetic pathways.
The chemical structure of 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one consists of an ethanone backbone attached to a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions. The amine functional group at the other end of the ethanone moiety contributes to its versatility in chemical transformations. Such structural features make it a promising candidate for further derivatization and exploration in drug discovery programs.
In recent years, there has been growing interest in aromatic compounds with multiple substituents due to their diverse pharmacological properties. The trimethoxyphenyl moiety, in particular, has been extensively studied for its role in modulating biological pathways. Research indicates that compounds containing this scaffold exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The methylamino group further enhances these properties by participating in hydrogen bonding interactions and influencing the molecule's solubility and bioavailability.
One of the most compelling aspects of 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one is its utility as a building block in the synthesis of more complex molecules. Its reactivity allows for various functional group transformations, making it a versatile intermediate in organic synthesis. For instance, the ketone group can be reduced to an alcohol or an amine, while the aromatic ring can undergo electrophilic or nucleophilic substitutions. These reactions are crucial for generating libraries of compounds for high-throughput screening in drug discovery.
The pharmaceutical industry has been particularly keen on exploring derivatives of trimethoxyphenyl-containing compounds due to their reported efficacy in treating various diseases. Studies have shown that modifications at the aromatic ring can significantly alter the biological activity of these molecules. For example, replacing one of the methoxy groups with a halogen or an amino group can lead to compounds with enhanced potency or selectivity. This underscores the importance of 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one as a precursor in developing novel therapeutic agents.
Recent advancements in computational chemistry have also highlighted the potential of 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one as a scaffold for drug design. Molecular modeling studies have demonstrated that this compound can interact with biological targets through multiple binding sites, leading to synergistic effects. Such insights are invaluable for rational drug design and have accelerated the development of new chemical entities (NCEs) with improved pharmacokinetic profiles.
The synthesis of 2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones and amines, followed by functional group modifications. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies that minimize waste and energy consumption.
In conclusion,2-(methylamino)-1-(2,4,6-trimethoxyphenyl)ethan-1-one (CAS No. 769066-85-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration as a lead compound or intermediate in synthesizing bioactive molecules. As research continues to uncover new applications for this compound,trimethoxyphenyl-containing derivatives are likely to play an increasingly important role in addressing unmet medical needs.
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